Bienvenue dans la boutique en ligne BenchChem!

FR20

mPGES-1 inhibition enzyme assay IC50

FR20 is a non-interchangeable, selective human mPGES-1 inhibitor. Unlike benzenesulfonamide-based probes, it exhibits no murine mPGES-1 inhibition or 5-LOX cross-reactivity. This ensures clean, human-specific PGE2 modulation in HeLa cells or whole blood assays. Low cytotoxicity (~100 µM) supports extended studies. Essential for dissecting class-specific pharmacology and benchmarking SAR analogs.

Molecular Formula C31H25Cl2N3O2
Molecular Weight 542.5 g/mol
Cat. No. B14039056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR20
Molecular FormulaC31H25Cl2N3O2
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl
InChIInChI=1S/C31H25Cl2N3O2/c1-2-6-29-35-28-16-15-24(34-30(37)25-9-3-4-10-27(25)33)18-26(28)31(38)36(29)19-20-11-13-21(14-12-20)22-7-5-8-23(32)17-22/h3-5,7-18H,2,6,19H2,1H3,(H,34,37)
InChIKeyFFCSFKNIGKSNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide (FR20) Procurement Guide: A Quinazolinone-Based mPGES-1 Inhibitor


2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide, commonly designated as FR20 (CAS 570373-45-4), is a synthetic quinazolinone derivative that functions as an inhibitor of human microsomal prostaglandin E synthase 1 (mPGES-1), a key terminal enzyme in the arachidonic acid cascade responsible for the biosynthesis of prostaglandin E2 (PGE2) . FR20 belongs to a class of nonacidic quinazolinone-based mPGES-1 inhibitors that have been characterized for their effects on isolated human and murine enzymes, human HeLa cells, and in human whole blood assays .

Why 2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide Cannot Be Substituted by Other mPGES-1 Inhibitors or Quinazolinone Analogs


Within the mPGES-1 inhibitor landscape, FR20 exhibits distinct pharmacological properties that preclude simple interchange with alternative mPGES-1 inhibitors or quinazolinone analogs. Unlike benzenesulfonamide-based mPGES-1 inhibitors (e.g., the FR4 class) which demonstrate dual inhibitory activity against both mPGES-1 and 5-lipoxygenase (5-LOX) and exhibit cross-species inhibition of human and murine mPGES-1, FR20 and its quinazolinone derivatives exhibit selective mPGES-1 inhibition without 5-LOX activity and fail to inhibit the murine enzyme . Furthermore, FR20 displays low cytotoxicity with toxicity onset at approximately 100 µM, a threshold that may differ from other mPGES-1 inhibitors and directly impacts cell-based experimental design . These species-specific and target-selectivity differences render FR20 functionally non-interchangeable with benzenesulfonamide-based mPGES-1 inhibitors or quinazolinone derivatives optimized for murine models.

2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide (FR20): Quantitative Differentiation Evidence for Scientific Selection


mPGES-1 Enzyme Inhibition Potency of FR20 Compared to Optimized Derivatives and Alternative Inhibitor Classes

FR20 serves as the lead structure for a class of quinazolinone-based mPGES-1 inhibitors. While the IC50 value for FR20 itself is not explicitly reported in the primary literature, structure-activity relationship (SAR) studies demonstrate that FR20 derivatives achieve direct enzyme inhibiting activity in the submicromolar range (IC50: 0.13–0.37 μM) . The broader FR20 quinazolinone class exhibits IC50 values ranging from 0.1 to 9.1 µM . For context, the benzenesulfonamide lead FR4 shows an initial IC50 of 14 µM, which was optimized to 0.8 µM for FR4-Dev28 . Alternative mPGES-1 inhibitors include MF63 (IC50 = 1.3 nM) and AF3442 (IC50 = 0.06 μM) .

mPGES-1 inhibition enzyme assay IC50

Species Selectivity of FR20: Human vs. Murine mPGES-1 Inhibition

FR20 and its quinazolinone derivatives exhibit pronounced species selectivity, potently inhibiting human mPGES-1 but showing no significant inhibition of the murine enzyme . In direct contrast, benzenesulfonamide-based mPGES-1 inhibitors (FR4 class) inhibit both human and murine mPGES-1 .

species selectivity mPGES-1 human murine

Target Selectivity Profile: mPGES-1 vs. 5-Lipoxygenase (5-LOX) Inhibition

FR20 and the quinazolinone class exhibit selective inhibition of mPGES-1 without affecting 5-lipoxygenase (5-LOX) activity, as demonstrated by the absence of leukotriene B4 (LTB4) level reduction . In contrast, benzenesulfonamide-based mPGES-1 inhibitors (FR4 class) display dual inhibitory activity against both mPGES-1 and 5-LOX, leading to reduced LTB4 levels .

target selectivity mPGES-1 5-LOX dual inhibition

Cytotoxicity Threshold of FR20 and Quinazolinone Derivatives in Cellular Assays

FR20 and its quinazolinone derivatives exhibit low cytotoxicity, with toxicity onset observed at concentrations of approximately 100 µM and above . This threshold defines the operational window for cell-based experiments where compound concentrations must remain below this level to avoid confounding cytotoxic effects. The benzenesulfonamide class (FR4) shows a comparable low toxicity profile with toxicity onset also around 100 µM .

cytotoxicity cellular assay toxicity threshold

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide (FR20)


Human mPGES-1 Target Validation and Pathway Dissection Studies

FR20 is optimally deployed as a selective pharmacological tool for validating human mPGES-1 as a therapeutic target in inflammation, pain, or cancer models where species-specific human enzyme inhibition is required. Its lack of murine mPGES-1 inhibition mandates the use of humanized models, human cell lines (e.g., HeLa cells ), or human whole blood assays for efficacy studies. The compound's selective mPGES-1 inhibition without 5-LOX cross-reactivity ensures that observed phenotypic effects can be confidently attributed to PGE2 modulation rather than off-target eicosanoid pathway interference.

Structure-Activity Relationship (SAR) Optimization of Nonacidic Quinazolinone mPGES-1 Inhibitors

FR20 serves as the lead scaffold for SAR-driven optimization campaigns aimed at improving mPGES-1 inhibitory potency beyond the 0.13–0.37 μM range achieved by early derivatives . The quinazolinone core offers multiple vectors for chemical modification (R1, R2, R3 positions) to explore substituent effects on enzyme inhibition, cellular PGE2 reduction, and whole blood activity. Procurement of FR20 enables medicinal chemistry teams to benchmark new analogs against the original lead structure and validate synthetic routes to the quinazolinone scaffold.

Comparative Pharmacology Studies of mPGES-1 Inhibitor Classes

FR20 is uniquely positioned for head-to-head comparative studies against benzenesulfonamide-based mPGES-1 inhibitors (e.g., FR4 class) to dissect class-specific pharmacological properties. Key differentiators include species selectivity (human-only vs. human/murine dual inhibition) , target selectivity (mPGES-1-only vs. mPGES-1/5-LOX dual inhibition) , and cytotoxicity thresholds (~100 μM for both classes) . Such comparative analyses inform the selection of appropriate chemical probes for specific experimental contexts and validate the therapeutic relevance of selective versus dual-pathway mPGES-1 inhibition.

In Vitro Cellular and Whole Blood PGE2 Reduction Assays

FR20 has been validated in human HeLa cells and human whole blood assays for concentration-dependent reduction of PGE2 levels . Researchers can employ FR20 in these established assay systems to quantify mPGES-1-dependent PGE2 production and to screen for downstream effects on inflammatory cytokine profiles, cell proliferation, or apoptosis. The compound's low cytotoxicity below 100 µM permits extended incubation periods (e.g., 18–24 hours) without confounding viability artifacts, making it suitable for chronic treatment paradigms in cell culture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.